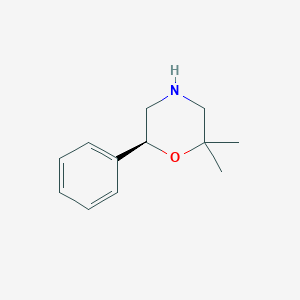
(S)-2,2-Dimethyl-6-phenylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2-Dimethyl-6-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a phenyl group at the 6-position and two methyl groups at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted ketone and a morpholine derivative.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This is usually achieved through intramolecular nucleophilic substitution.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization and distillation to purify the compound.
Chiral Resolution: Using industrial-scale chiral chromatography or enzymatic resolution to separate the enantiomers.
化学反应分析
Types of Reactions
(S)-2,2-Dimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(S)-2,2-Dimethyl-6-phenylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (S)-2,2-Dimethyl-6-phenylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist at receptor sites, or by inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
2,2-Dimethylmorpholine: Lacks the phenyl group, resulting in different chemical properties and biological activity.
6-Phenylmorpholine: Lacks the dimethyl substitution, affecting its steric and electronic properties.
2,2-Dimethyl-4-phenylmorpholine: Similar structure but with the phenyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
(S)-2,2-Dimethyl-6-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and as a probe in biological studies.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(6S)-2,2-dimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
InChI 键 |
XMDDPYQDOKILDF-LLVKDONJSA-N |
手性 SMILES |
CC1(CNC[C@@H](O1)C2=CC=CC=C2)C |
规范 SMILES |
CC1(CNCC(O1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


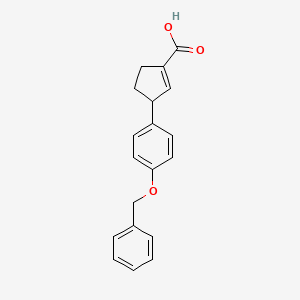
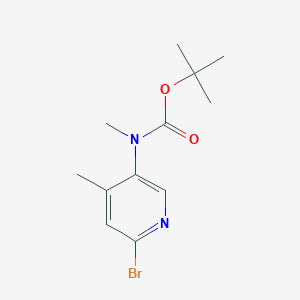
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)

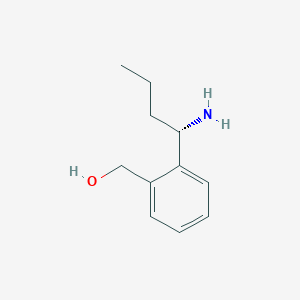
![3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one](/img/structure/B13057037.png)




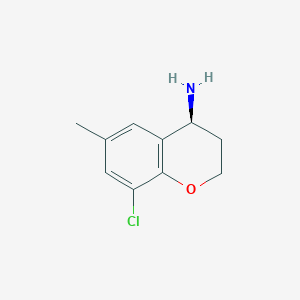
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)

